N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide
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Overview
Description
N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound that features a fluorenyl group, a furan ring, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorenyl Intermediate: Starting with fluorene, various functional groups can be introduced through reactions such as Friedel-Crafts acylation or alkylation.
Synthesis of the Furan Ring: The furan ring can be synthesized through methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Construction of the Dihydropyridazinone Moiety: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the fluorenyl, furan, and dihydropyridazinone intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and solvent recycling to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dihydropyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of halogenated or nitrated fluorenes.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a drug candidate due to its unique structural features.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Uniqueness
N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-15(27-23(28)11-10-21(26-27)22-7-4-12-30-22)24(29)25-18-8-9-20-17(14-18)13-16-5-2-3-6-19(16)20/h2-12,14-15H,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZJNSMDHUKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N4C(=O)C=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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